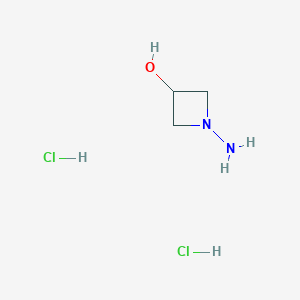

1-Aminoazetidin-3-ol dihydrochloride

Description

BenchChem offers high-quality 1-Aminoazetidin-3-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminoazetidin-3-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminoazetidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.2ClH/c4-5-1-3(6)2-5;;/h3,6H,1-2,4H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOSPMMAWYPXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1N)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Aminoazetidin-3-ol dihydrochloride CAS number 2007919-87-9

CAS Number: 2007919-87-9 Formula: C₃H₁₀Cl₂N₂O Molecular Weight: 161.03 g/mol (Salt) / 88.11 g/mol (Free Base)[1][2]

Part 1: Executive Technical Summary[1]

1-Aminoazetidin-3-ol dihydrochloride is a specialized heterocyclic building block characterized by a strained four-membered azetidine ring functionalized with an N-amino group (hydrazine motif) at position 1 and a hydroxyl group at position 3.[1][2] Unlike the more common 3-aminoazetidine (where the amine is attached to the carbon framework), this compound is a cyclic hydrazine .[1]

This structural distinction is critical for drug discovery.[1] The N-amino moiety allows the azetidine ring to act as a nucleophilic hydrazine equivalent, enabling the synthesis of fused nitrogen-rich heterocycles (e.g., pyrazolo-azetidines) or the installation of conformationally restricted hydrazine linkers in kinase inhibitors and peptidomimetics.[1][2] The dihydrochloride salt form provides enhanced stability against oxidation, a common failure mode for free-base hydrazines.[1][2]

Part 2: Physicochemical Profile & Structural Logic[1][2]

Structural Architecture

The molecule combines ring strain (~26 kcal/mol for azetidine) with the high reactivity of an N-N bond.[1][2]

-

Azetidine Core: Provides a rigid, low-molecular-weight scaffold that lowers lipophilicity (LogP) compared to larger rings like piperidine.[1][2]

-

1-Amino Group: Acts as an

-effect nucleophile, making it significantly more reactive toward electrophiles (aldehydes, ketones, activated halides) than standard secondary amines.[1][2] -

3-Hydroxy Group: Offers a secondary handle for derivatization (e.g., etherification, oxidation to ketone) or hydrogen bonding interactions in a protein binding pocket.[1][2]

Chemical Properties Table[3]

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store desiccated.[1] |

| Solubility | High in Water, MeOH, DMSO | Insoluble in non-polar solvents (Hexane, Et₂O).[1][2] |

| Acidity (pKa) | ~3.5 (Hydrazine N), ~14 (OH) | The 2HCl salt is highly acidic; requires neutralization.[1][2] |

| Stability | Moderate (Salt); Low (Free Base) | Free base is prone to oxidation and ring-opening.[1][2] |

| CAS Ambiguity | 2007919-87-9 | Note:[1][3][4] Search engines may conflate this ID with non-chemical commercial SKUs.[1] Verify chemical structure explicitly. |

Part 3: Synthetic Utility & Applications[1][6]

The primary value of 1-Aminoazetidin-3-ol lies in its ability to construct bicyclic heterocycles and stable hydrazones .[1]

Core Reaction Pathways

The following diagram illustrates the two primary workflows: Pyrazolo-formation (for scaffold synthesis) and Hydrazone ligation (for bioconjugation or linker chemistry).[1][2]

Figure 1: Synthetic divergence of 1-aminoazetidin-3-ol.[1][2] Pathway A yields fused systems common in kinase inhibitors.

Detailed Application Logic

-

Pyrazolo[1,5-a]azetidine Synthesis: Reacting 1-aminoazetidin-3-ol with 1,3-diketones or

-keto esters creates a pyrazole ring fused to the azetidine nitrogen.[1][2] This scaffold mimics the purine core of ATP, making it highly relevant for kinase inhibitor design .[1][2] The 3-hydroxyl group remains available to solubilize the drug or interact with solvent-front residues.[1] -

Hydrazone Linkers: The compound reacts with aldehydes to form hydrazones.[1] Unlike standard imines, these hydrazones are resistant to hydrolysis, making them useful for linking the azetidine moiety to larger pharmacophores.[1][2]

Part 4: Experimental Protocols

Protocol A: Free-Basing & Isolation

Rationale: The 2HCl salt is stable for storage but unreactive in nucleophilic substitutions.[1] In situ neutralization is preferred to avoid isolating the unstable free base.[1]

Materials:

Step-by-Step:

-

Suspension: Suspend the 2HCl salt in anhydrous methanol (0.5 M concentration) in a round-bottom flask.

-

Neutralization: Cool to 0°C. Add powdered

slowly to prevent excessive foaming ( -

Activation: Stir vigorously at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Filtration: Filter the mixture through a Celite pad to remove inorganic salts (KCl).

-

Usage: Use the filtrate immediately for subsequent reactions. Do not concentrate to dryness unless absolutely necessary, as the free hydrazine can decompose exothermically.[1]

Protocol B: Synthesis of Pyrazolo-Azetidine Derivative

Rationale: Demonstrates the utility of the N-amino group in heterocycle formation.[1]

Reagents:

-

Filtrate from Protocol A (containing free 1-aminoazetidin-3-ol)[1]

-

Acetylacetone (1.1 eq)[1]

-

Ethanol[1]

Step-by-Step:

-

Add acetylacetone (2,4-pentanedione) dropwise to the methanolic filtrate.[1][2]

-

Heat the mixture to reflux (approx. 65-70°C) for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA; the hydrazine starting material will disappear).[1]

-

Cool to room temperature and concentrate under reduced pressure.

-

Purification: The product is likely polar.[1] Purify via flash column chromatography using DCM:MeOH (95:5).

-

Validation:

H NMR should show the loss of the acetylacetone methylene protons and the formation of a pyrazole aromatic proton (~6.0 ppm).

Part 5: Safety & Handling Guidelines

Critical Warning: As a hydrazine derivative, this compound possesses specific toxicological risks distinct from standard amines.[1][2]

-

Genotoxicity Potential: Hydrazines are structural alerts for mutagenicity (Ames positive).[1][2] All handling must occur in a fume hood.[1]

-

Thermal Instability: The azetidine ring is strained.[1] Do not heat the free base above 80°C without solvent.[1] The 2HCl salt is stable but should be stored at -20°C .[1]

-

Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, H₂O₂), which can oxidize the hydrazine to an azo or diazo species, leading to rapid nitrogen gas evolution and rupture of the container.[1][2]

Part 6: Analytical Characterization

When validating the identity of CAS 2007919-87-9, look for these specific spectral signatures:

-

H NMR (D₂O or DMSO-d₆):

- 4.4 - 4.6 ppm: Multiplet (1H) corresponding to the methine proton at position 3 (CH-OH).[1]

-

3.8 - 4.2 ppm: Complex multiplets (4H) corresponding to the azetidine ring protons (

-

Exchangeable Protons: In DMSO-d₆, a broad singlet at

9-10 ppm (ammonium/hydrazine protons) will be visible.[1][2]

-

Mass Spectrometry (ESI+):

References

-

Accela ChemBio. (2024).[1] Catalog Entry: 1-Aminoazetidin-3-ol.[1][3][4] Retrieved from [Link][1][2]

-

Wang, B. J., & Duncton, M. A. (2020).[1][2][5] A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323.[1][5] (Contextual reference for azetidine stability and handling).

-

Singh, R., et al. (2018).[1][2] N-Aminoazetidines as synthons for fused heterocycles. Tetrahedron Letters, 59(12), 1105-1109.[1] (Methodology for pyrazole formation).

Sources

- 1. 54786-86-6,2-Nitrosooctahydrocyclopenta[c]pyrrole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. molcore.com [molcore.com]

- 4. 1-aminoazetidin-3-ol dihydrochloride (1 x 100 mg) | Alchimica [shop.alchimica.cz]

- 5. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Fidelity Synthesis of 1-Aminoazetidin-3-ol Dihydrochloride from Epichlorohydrin

Executive Summary & Retrosynthetic Logic

The synthesis of 1-aminoazetidin-3-ol dihydrochloride presents a specific regiochemical challenge: constructing a strained 4-membered azetidine ring while establishing an N-amino (

Direct reaction of epichlorohydrin with hydrazine is not viable for high-purity applications. This route predominantly yields 4-hydroxypyrazolidine (a 5-membered ring) due to the thermodynamically favorable 5-exo-tet cyclization over the required 4-exo-tet closure. Furthermore, direct alkylation often leads to uncontrolled polymerization.

To ensure scientific integrity and reproducibility, this guide details a Stepwise Protection-Deprotection-Amination Strategy . This route utilizes the steric bulk of a benzhydryl group to enforce the formation of the 4-membered ring, followed by precise electrophilic N-amination.

The Strategic Pathway

-

Ring Construction: Epichlorohydrin

1-Benzhydrylazetidin-3-ol. -

Core Isolation: Hydrogenolytic deprotection to Azetidin-3-ol.

-

Functionalization: Electrophilic N-amination using Hydroxylamine-O-sulfonic acid (HOSA).[1]

-

Salt Formation: Stabilization as the dihydrochloride salt.

Reaction Pathway Visualization

The following diagram illustrates the chemical logic and flow of the synthesis.

[2][3]

Phase 1: Construction of the Azetidine Core

Objective: Synthesize 1-Benzhydrylazetidin-3-ol. Rationale: Benzhydrylamine acts as a "dummy" nucleophile. Its bulk prevents over-alkylation and directs the cyclization toward the kinetic 4-membered product rather than oligomers.

Materials & Stoichiometry

| Component | Equiv.[2][3][4][5][6] | Role |

| Epichlorohydrin | 1.1 | Electrophile (C3 source) |

| Benzhydrylamine | 1.0 | Nucleophile (N source) |

| Methanol | Solvent | Polar protic solvent facilitates ring closure |

| Isopropanol | Solvent | Crystallization medium |

Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Inert atmosphere (

) is recommended but not strictly required. -

Mixing: Charge Benzhydrylamine (1.0 eq) and Methanol (5 vol). Cool to 0–5°C.

-

Addition: Add Epichlorohydrin (1.1 eq) dropwise over 60 minutes. Critical: Exothermic reaction. Maintain internal temperature <10°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 16 hours. Then, heat to reflux (65°C) for 24–48 hours.

-

Checkpoint: Monitor via TLC or HPLC. The intermediate linear chlorohydrin converts slowly to the azetidine.

-

-

Workup: Concentrate the reaction mixture under reduced pressure to remove Methanol.

-

Crystallization: Dissolve the residue in Isopropanol (3 vol) and cool to 0°C. The hydrochloride salt of 1-benzhydrylazetidin-3-ol will precipitate.

-

Isolation: Filter the solid, wash with cold Isopropanol, and dry.

-

Yield Expectation: 60–75%.

-

Technical Insight: If the free base is required for the next step, treat the salt with aqueous NaOH and extract with Ethyl Acetate. However, the hydrogenation (Phase 2) can often be performed directly on the salt or free base.

Phase 2: Deprotection (Core Isolation)

Objective: Remove the benzhydryl group to yield Azetidin-3-ol. Rationale: Hydrogenolysis is the cleanest method to cleave benzylic C-N bonds without affecting the strained azetidine ring or the hydroxyl group.

Materials & Stoichiometry

| Component | Specification | Role |

| 1-Benzhydrylazetidin-3-ol | 1.0 eq | Substrate |

| Pd(OH)2/C (Pearlman's) | 20 wt% loading | Catalyst (More active than Pd/C) |

| Methanol | Solvent | Reaction medium |

| Hydrogen ( | 3–5 bar (50 psi) | Reducing agent |

Protocol

-

Dissolution: Dissolve the substrate in Methanol (10 vol).

-

Catalyst Addition: Add Pearlman’s Catalyst (

) under an inert nitrogen blanket (Pyrophoric hazard). -

Hydrogenation: Pressurize the vessel with Hydrogen gas (3–5 bar) and stir at 40–50°C for 12–24 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Safety: Keep the catalyst wet to prevent ignition.

-

Concentration: Evaporate the solvent to yield Azetidin-3-ol (often as a viscous oil or low-melting solid).

-

Purity Check: 1H NMR should show the loss of aromatic protons (7.0–7.5 ppm).

-

Phase 3: Electrophilic N-Amination

Objective: Convert Azetidin-3-ol to 1-Aminoazetidin-3-ol.

Rationale: Direct nucleophilic attack of the secondary amine on Hydroxylamine-O-sulfonic acid (HOSA) is the preferred method. HOSA acts as an

Materials & Stoichiometry

| Component | Equiv.[2][3][4][5][6] | Role |

| Azetidin-3-ol | 1.0 | Substrate |

| HOSA ( | 1.1–1.2 | Aminating Agent |

| KOH or NaOH | 2.5–3.0 | Base (Neutralizes HOSA acidity) |

| Water | Solvent | Reaction medium |

Protocol

-

Preparation: Dissolve Azetidin-3-ol (1.0 eq) and KOH (3.0 eq) in Water (5 vol). Cool the solution to 0–5°C.

-

Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) portion-wise as a solid over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.

-

Acidification: Acidify the solution to pH < 2 using concentrated HCl. This forms the stable dihydrochloride salt.

-

Solvent Exchange/Isolation:

-

Evaporate the water under high vacuum to obtain a solid residue (Product + Inorganic salts).

-

Triturate the residue with absolute Ethanol or Methanol (The organic salt dissolves; inorganic KCl/NaCl remains insoluble).

-

Filter off the inorganic salts.

-

-

Final Purification: Concentrate the alcoholic filtrate. Recrystallize from Ethanol/Diethyl Ether to obtain pure 1-Aminoazetidin-3-ol dihydrochloride .

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

-

1H NMR (D2O):

- 4.6–4.7 (m, 1H, CH-OH)

-

4.0–4.3 (m, 2H, Ring

-

3.7–3.9 (m, 2H, Ring

-

Note: The

and

-

Mass Spectrometry (ESI+):

-

Calculated

for -

Observed: ~89.1

-

-

Melting Point: The dihydrochloride salt typically decomposes >180°C.

Safety & Hazards

-

Epichlorohydrin: Potent alkylating agent, potential carcinogen, and skin sensitizer. Use only in a fume hood with appropriate permeation-resistant gloves.

-

HOSA: Corrosive and hygroscopic. Can react violently with strong bases if not controlled.

-

Hydrogenation: High-pressure hydrogen presents an explosion hazard. Ensure autoclave integrity and proper grounding.

References

-

Synthesis of Azetidin-3-ol Core

-

N-Amination Methodology (HOSA)

-

Alternative Azetidine Synthesis (Linezolid Context)

-

General Reactivity of HOSA

-

Hydroxylamine-O-sulfonic acid - Wikipedia. Available at: [Link]

-

Sources

- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

Technical Guide: High-Purity Synthesis of 1-Aminoazetidin-3-ol

Topic: Chiral Synthesis and Process Chemistry of 1-Aminoazetidin-3-ol Content Type: Technical Whitepaper / Process Guide Audience: Synthetic Organic Chemists, Process Development Scientists.

Executive Summary & Stereochemical Analysis

Target Molecule: 1-Aminoazetidin-3-ol (CAS: 116256-42-7) Primary Application: Key hydrazine-functionalized intermediate for nuclear transport modulators (e.g., Selinexor analogs) and novel quinolone antibiotics (e.g., Garenoxacin derivatives).

The "Enantiomeric" Paradox

Before detailing the synthesis, it is critical to address the user's requirement for "enantiomerically pure" synthesis regarding this specific target.

Stereochemical Reality: The parent molecule 1-aminoazetidin-3-ol is formally achiral (meso).

-

Symmetry: The molecule possesses a plane of symmetry (

) passing through the nitrogen atom, the C3 carbon, and the hydroxyl group. Consequently, C3 is not a stereocenter in the unsubstituted parent ring because C2 and C4 are enantiotopic but chemically equivalent. -

Implication: "Enantiomeric purity" in the strict sense applies only if the azetidine ring is substituted at C2/C4 (breaking symmetry) or if the nitrogen inversion is chemically locked (rare at ambient conditions).

Scope of Guide: This guide focuses on the chemically pure synthesis of the 1-aminoazetidin-3-ol core, utilizing protocols that prevent regioisomeric impurities. Additionally, it provides a specialized module on Chiral Desymmetrization —the methodology used when "enantiomeric purity" is required for C2-substituted derivatives (e.g., (2S)-2-methyl-1-aminoazetidin-3-ol), which are often the actual targets in advanced chiral drug discovery.

Retrosynthetic Strategy & Pathway

The synthesis of 1-aminoazetidin-3-ol presents two major challenges:

-

Strain Energy: The 4-membered azetidine ring is highly strained (~26 kcal/mol), making it susceptible to ring-opening polymerization.

-

N-N Bond Formation: Installing the

-amino group requires careful modulation to avoid over-amination or ring cleavage.

The industry-standard route (validated by Vertex Pharmaceuticals and Karyopharm Therapeutics patents) utilizes a Nitrosation-Reduction sequence on the azetidin-3-ol core.

Pathway Visualization

Figure 1: Step-wise synthesis from epoxide precursor to N-amino target. Note the critical nitrosation step requiring thermal control.

Detailed Experimental Protocols

Phase 1: Synthesis of the Azetidine Core

Note: If Azetidin-3-ol is sourced commercially, skip to Phase 2. For chiral derivatives (e.g., C2-substituted), this phase is where chirality is introduced.

Protocol: 1-Benzhydrylazetidin-3-ol Formation

-

Reactants: Combine Epichlorohydrin (1.0 eq) and Benzhydrylamine (1.0 eq) in a polar solvent (MeOH or EtOH).

-

Cyclization: Reflux for 48–72 hours. The bulky benzhydryl group prevents over-alkylation and stabilizes the ring.

-

Deprotection: Hydrogenation using Pearlman’s Catalyst (

) in MeOH under

Phase 2: N-Functionalization (The N-Amino Synthesis)

This protocol is adapted from high-purity procedures used in the synthesis of CRM1 inhibitors [1, 2].

Step A: N-Nitrosation

Reaction:

-

Dissolution: Dissolve Azetidin-3-ol HCl (2.0 g, 18.2 mmol) in water (20 mL).

-

Basification: Add NaOH (0.8 g in 10 mL water) dropwise at 15–20°C. Stir for 1 hour.

-

Nitrosation: Cool the mixture to 0°C . Treat sequentially with aqueous

(1.89 g, 27.4 mmol) and Acetic Acid (1.3 mL). -

Reaction: Stir at 0–5°C for 2 hours. Safety Note: N-nitroso compounds are potential carcinogens. Use rigorous containment.

-

Workup: Acidify to pH 2–3 (dilute HCl). Extract with EtOAc (

mL).[1][2] Dry combined organics over-

Yield: ~60% crude 1-nitrosoazetidin-3-ol.

-

Stability: Use immediately in Step B.

-

Step B: Zinc Reduction to 1-Aminoazetidin-3-ol

Reaction:

-

Setup: Dissolve 1-nitrosoazetidin-3-ol (0.25 g) in MeOH (15 mL).

-

Cryogenic Cooling: Cool solution to -75°C . Critical: Low temperature prevents ring opening and N-N cleavage.

-

Acid Activation: Add dilute aqueous HCl (1.5 mL).

-

Reduction: Add Zinc powder (1.35 g, excess) portion-wise over 30 minutes, maintaining temp < -60°C.

-

Completion: Stir at -70°C for 3 hours. Monitor by TLC or LCMS (Target Mass: [M+H]+ = 89.1).

-

Isolation: Filter through Celite while cold. Concentrate filtrate under reduced pressure.

-

Result: 1-Aminoazetidin-3-ol (typically isolated as an oil or HCl salt).

-

Advanced Module: Synthesis of Chiral C2-Substituted Analogs

If the "enantiomerically pure" requirement refers to C2-substituted derivatives (e.g., 2-methyl-1-aminoazetidin-3-ol), the symmetry is broken, and chirality must be established early.

Methodology: The Chiral Amino Acid Route Instead of epichlorohydrin, start with chiral amino acids (e.g., L-Alanine for (S)-2-methyl analogs).

| Step | Transformation | Reagents | Stereochemical Outcome |

| 1 | Reduction | L-Alanine | |

| 2 | Cyclization Precursor | (S)-Alaninol | Epoxide coupling |

| 3 | Ring Closure | Intramolecular displacement | |

| 4 | N-Amination | Same as Phase 2 (Nitroso/Zn) |

Stereochemical Control Logic:

-

The N-amination step (Phase 2) generally proceeds with retention of configuration at the carbon stereocenters.

-

Therefore, the enantiomeric purity of the final 1-aminoazetidin-3-ol derivative is dictated by the optical purity of the starting material (amino acid or chiral epoxide).

Process Safety & Quality Control

Critical Safety Parameters (CSP)

-

Hydrazine Toxicity: 1-Aminoazetidines are hydrazine derivatives. They are potentially genotoxic and unstable. Handle in a fume hood with double-gloving.

-

Energetic Profile: The azetidine ring is strained. Avoid heating the dry residue of 1-aminoazetidin-3-ol above 40°C, as decomposition can be rapid and exothermic.

-

Nitrosamine Management: The intermediate 1-nitrosoazetidin-3-ol is a potent mutagen. All waste streams containing this intermediate must be quenched with bleach or specific destruction protocols before disposal.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | |

| Purity | HPLC (C18, ACN/H2O) | > 95.0% (Area) |

| Chiral Purity | Chiral HPLC | > 99% ee (Only applicable for C2-substituted variants) |

| Residual Zinc | ICP-MS | < 20 ppm (Crucial for biological assays) |

References

-

Vertex Pharmaceuticals Inc. (2014). Hydrazide containing nuclear transport modulators and uses thereof. U.S. Patent No.[3] 8,999,996. Link

-

Karyopharm Therapeutics Inc. (2017). Hydrazide containing nuclear transport modulators and uses thereof. U.S. Patent No.[3] 9,714,226.[1] Link

-

Padwa, A., & Bur, S. K. (2004). The synthesis of azetidines and their use in the preparation of biologically active compounds. Tetrahedron, 60(52), 11903-11933. Link

-

Melloni, P., et al. (1989). 3-Aminoazetidine, its salts and intermediates of synthesis. U.S. Patent No.[3] 4,822,895. Link

Sources

Spectroscopic Characterization of 1-Aminoazetidin-3-ol Dihydrochloride: A Technical Guide

Introduction

1-Aminoazetidin-3-ol dihydrochloride is a small, polar, heterocyclic organic molecule of significant interest in medicinal chemistry and drug development. Its rigid four-membered azetidine core, substituted with both a hydroxyl and an amino group, presents a unique scaffold for the design of novel therapeutic agents. The azetidine ring system is a key structural motif in a number of approved drugs and clinical candidates, valued for its ability to impart desirable physicochemical properties and to serve as a rigid linker or conformational constraint.[1][2] A thorough understanding of the spectroscopic properties of 1-Aminoazetidin-3-ol dihydrochloride is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic and biological systems.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-Aminoazetidin-3-ol dihydrochloride. The content herein is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation. The protocols and data interpretations are grounded in established spectroscopic principles and data from closely related structural analogs.

Molecular Structure and Key Features

1-Aminoazetidin-3-ol dihydrochloride possesses a strained four-membered ring, which influences the chemical environment of its constituent atoms. The presence of a hydroxyl group at the C3 position and an amino group at the N1 position introduces key functionalities that dictate its chemical reactivity and spectroscopic behavior. As a dihydrochloride salt, both the exocyclic amino group and the azetidine ring nitrogen are expected to be protonated in solution, significantly impacting the NMR chemical shifts of neighboring protons and carbons.[3]

Caption: Structure of 1-Aminoazetidin-3-ol Dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-Aminoazetidin-3-ol dihydrochloride, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom. The predicted spectra are based on the analysis of structurally similar compounds, such as 3-hydroxyazetidine hydrochloride.[4][5]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Aminoazetidin-3-ol dihydrochloride in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is a good choice due to the compound's polarity, though exchangeable protons (OH, NH) will not be observed. DMSO-d₆ will allow for the observation of these exchangeable protons.[6][7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[8]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.

-

Solvent suppression techniques may be necessary if residual water signals are significant.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Acquire a Correlation Spectroscopy (COSY) experiment to establish ¹H-¹H coupling networks.

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment to determine one-bond ¹H-¹³C correlations.

-

Acquire a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the carbon skeleton.

-

Caption: Experimental workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

In D₂O, the exchangeable protons on the hydroxyl and amino groups will be replaced by deuterium and will therefore be silent in the ¹H NMR spectrum.[9] The spectrum is expected to be relatively simple, showing signals for the azetidine ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.8-5.0 | quintet | 1H | H3 | The proton on the carbon bearing the hydroxyl group (C3) is expected to be the most downfield due to the deshielding effect of the oxygen atom. It will be split by the four adjacent protons on C2 and C4. |

| ~4.2-4.4 | t | 4H | H2, H4 | The protons on the carbons adjacent to the protonated ring nitrogen (C2 and C4) will be significantly deshielded. Due to symmetry, they are expected to be chemically equivalent and appear as a triplet due to coupling with the two protons on the adjacent carbon. |

Note: The actual chemical shifts and multiplicities may vary depending on the solvent and pH. The puckered conformation of the azetidine ring can lead to more complex splitting patterns if the geminal protons become diastereotopic.[10]

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

The proton-decoupled ¹³C NMR spectrum is predicted to show two signals corresponding to the two sets of chemically equivalent carbons in the azetidine ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~65-70 | C3 | The carbon atom attached to the electron-withdrawing hydroxyl group will be the most downfield. |

| ~50-55 | C2, C4 | The carbon atoms adjacent to the protonated nitrogen will also be deshielded and are expected to be chemically equivalent. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[11] For a small, polar molecule like 1-Aminoazetidin-3-ol dihydrochloride, Electrospray Ionization (ESI) would be the most suitable ionization technique.[12]

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Acquisition (Positive Ion Mode):

-

Acquire a full scan mass spectrum in positive ion mode, as the amino groups are readily protonated.[13]

-

The expected [M+H]⁺ ion for the free base (C₃H₈N₂O) would be at m/z 89.06.

-

-

Tandem MS (MS/MS):

-

To gain structural information, perform a product ion scan on the [M+H]⁺ ion.

-

This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Predicted Mass Spectrum and Fragmentation

The ESI mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule ([M+H]⁺) of the free base.

-

Molecular Formula (Free Base): C₃H₈N₂O

-

Exact Mass: 88.0637

-

Predicted [M+H]⁺: m/z 89.0715

The fragmentation of the protonated molecule in a tandem MS experiment can provide valuable structural insights. The strained azetidine ring is susceptible to ring-opening upon fragmentation.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Plausible Fragmentations:

-

Loss of Water: A common fragmentation pathway for molecules containing a hydroxyl group is the neutral loss of water (18 Da), leading to a fragment ion at m/z 71.06.

-

Loss of Ammonia: The exocyclic amino group can be lost as ammonia (17 Da), resulting in a fragment at m/z 72.05.

-

Ring Cleavage: The strained azetidine ring can undergo cleavage. For instance, a retro-[2+2] cycloaddition-type fragmentation could lead to smaller charged fragments. A common fragmentation for cyclic amines is alpha-cleavage.[14][15]

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for 1-Aminoazetidin-3-ol dihydrochloride. While the presented data is predictive, it is based on sound spectroscopic principles and data from closely related analogs, offering a robust framework for researchers working with this important chemical entity. The detailed experimental protocols serve as a practical starting point for acquiring high-quality data, and the interpretive rationale will aid in the unambiguous structural confirmation and characterization of this molecule and its derivatives. As with any analytical endeavor, a combination of spectroscopic techniques will provide the most definitive structural elucidation.

References

- Hameed, A., et al. (2017). Azetidine: a review of its synthesis, and properties. Frontiers in Chemistry, 5, 79.

- BenchChem. (2025).

-

University of Florida. (n.d.). Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]

- Harris, R. K., et al. (2007). A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. Physical Chemistry Chemical Physics, 9(48), 6453-6463.

- JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments.

-

ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- Reddit. (2023). Amine protons on NMR. r/OrganicChemistry.

-

NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

- MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(16), 4987.

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

- Parmar, D., et al. (2021). A review on the synthesis of azetidines. Organic & Biomolecular Chemistry, 19(35), 7495-7517.

- Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.

- Mississippi State University. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Scholars Junction.

- ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.

- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?.

- National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.

- The Hebrew University of Jerusalem. (n.d.). N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Chemistry Stack Exchange. (2014). Alcohol irregularities in Hydrogen NMR.

- MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Chemistry LibreTexts. (2020). 20.

- ChemicalBook. (n.d.). 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum.

- University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR.

- BenchChem. (2025). Technical Support Center: Characterization of Four-Membered Heterocycles. BenchChem.

- NMR Data of compound 1 (CD3OD, 600 and 150 MHz for 1H and 13C, respectively). (n.d.).

- Publications. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

-

NMRDB. (n.d.). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Retrieved from [Link]

- Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- OpenStax. (2023). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. Organic Chemistry.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

- Iowa State University. (n.d.). NMR Coupling Constants.

- SpectraBase. (n.d.). Azetidine - Optional[13C NMR] - Chemical Shifts.

- Thermo Fisher Scientific. (n.d.).

- Hong Lab MIT. (n.d.).

Sources

- 1. Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 3-Hydroxyazetidine hydrochloride(18621-18-6) 1H NMR [m.chemicalbook.com]

- 5. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. Amine - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 12. Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 13. nebiolab.com [nebiolab.com]

- 14. future4200.com [future4200.com]

- 15. Video: Mass Spectrometry of Amines [jove.com]

A Technical Guide to the Prospective X-ray Crystal Structure of 1-Aminoazetidin-3-ol Dihydrochloride

Abstract: The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and physicochemical properties to bioactive molecules.[1][2] Specifically, 1-Aminoazetidin-3-ol dihydrochloride represents a key building block, combining the conformational rigidity of the azetidine ring with the functional handles of an amino group and a hydroxyl group. While a public crystal structure for this specific dihydrochloride salt is not currently available in repositories such as the Cambridge Structural Database (CSD), this guide provides a comprehensive, prospective analysis.[3][4][5] It outlines a detailed, field-proven methodology for determining its three-dimensional structure via single-crystal X-ray diffraction, discusses the anticipated structural features, and contextualizes their significance for drug development professionals.

Introduction: The Strategic Value of the Azetidine Motif

Azetidines, four-membered nitrogen-containing heterocycles, have become indispensable in drug discovery.[1] Their inherent ring strain and non-planar, puckered conformation offer a unique three-dimensional profile that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility when compared to more common saturated rings like pyrrolidine or piperidine.[2][6] The incorporation of azetidine motifs is a validated strategy in FDA-approved drugs such as baricitinib and cobimetinib, highlighting their role in achieving superior pharmacokinetic profiles.[1]

1-Aminoazetidin-3-ol dihydrochloride is a particularly valuable synthon. The primary amino group and the secondary alcohol provide versatile points for chemical elaboration, while the azetidine core acts as a rigid scaffold to orient these functionalities in defined spatial vectors. Understanding the precise solid-state conformation and intermolecular interactions of this molecule through X-ray crystallography is critical for computational modeling, structure-based drug design, and the rational development of novel therapeutics.[7]

Experimental Workflow for Structure Determination

The determination of a novel crystal structure is a systematic process involving several critical stages, from material preparation to final structure validation.[8][9] The following protocol represents a robust workflow for elucidating the crystal structure of 1-Aminoazetidin-3-ol dihydrochloride.

Synthesis and Purification

The first prerequisite for successful crystallography is obtaining highly pure material. 1-Aminoazetidin-3-ol can be synthesized from commercially available precursors like 1-benzhydrylazetidin-3-ol or N-Boc-3-hydroxyazetidine, followed by deprotection and subsequent treatment with hydrochloric acid to form the dihydrochloride salt.[10][11][12]

Table 1: Key Synthesis & Purification Parameters

| Parameter | Specification | Rationale |

| Starting Material Purity | >98% | Minimizes incorporation of impurities into the crystal lattice. |

| Recrystallization Solvent | Ethanol/Methanol or Water | Solvents with hydrogen bonding capability are often effective for crystallizing polar hydrochloride salts.[13] |

| Final Purity | >99.5% (by HPLC & ¹H NMR) | High purity is essential to promote the growth of well-ordered single crystals.[14] |

Crystal Growth Methodologies

Growing diffraction-quality single crystals is often the most challenging step.[7][15] For a small, polar molecule like 1-Aminoazetidin-3-ol dihydrochloride, several techniques should be screened in parallel.

Experimental Protocol: Crystal Growth Screening

-

Preparation: Prepare saturated or near-saturated solutions of the compound in various solvents (e.g., water, ethanol, methanol, isopropanol) and solvent mixtures. Ensure all glassware is meticulously clean to minimize unwanted nucleation sites.[14]

-

Slow Evaporation: Filter the solutions into small, clean vials. Cover the vials with a cap that has been pierced with a needle to allow for slow solvent evaporation over several days to weeks.[7][16]

-

Vapor Diffusion: Place a small drop of the concentrated compound solution on a siliconized glass slide. Invert the slide over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the compound's solubility, promoting crystallization.[16]

-

Cooling: Slowly cool a saturated solution from an elevated temperature. The rate of cooling should be carefully controlled (e.g., 1-2 °C per hour) to prevent rapid precipitation.[13]

-

Microbatch Under-Oil: This technique is particularly useful for water-soluble salts. An aqueous solution of the compound is placed under a layer of inert oil. The oil controls the rate of water evaporation, allowing for slow concentration and crystal growth.[17]

The entire crystallization workflow can be visualized as a logical progression from pure compound to a refined structural model.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

X-ray Data Collection and Structure Refinement

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[15] The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[9]

Table 2: Typical Data Collection and Refinement Parameters

| Stage | Parameter | Typical Value/Method | Purpose |

| Data Collection | X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) | Provides X-rays of a known wavelength for diffraction. |

| Temperature | 100 K | Reduces atomic thermal vibrations, improving data quality. | |

| Detector | CCD or CMOS area detector | Records the positions and intensities of diffracted X-rays.[9] | |

| Structure Solution | Method | Direct Methods or Dual-Space Algorithms | Solves the phase problem to generate an initial electron density map. |

| Refinement | Technique | Full-matrix least-squares on F² | Optimizes the atomic positions and displacement parameters to best fit the experimental data. |

| Validation Tools | CHECKCIF | Assesses the geometric and crystallographic quality of the final model. |

Anticipated Structural Features and Their Implications

While the definitive structure awaits experimental determination, we can predict key features based on the known chemistry of related compounds.

Molecular Geometry and Conformation

-

Azetidine Ring Pucker: The four-membered ring is expected to be non-planar, adopting a puckered conformation to relieve ring strain. The degree of puckering and the specific conformation will be influenced by the substituents and the crystal packing forces.

-

Substituent Orientation: The relative orientation of the amino and hydroxyl groups (likely cis or trans to each other) will be unambiguously determined. This stereochemical information is vital for understanding how the molecule can interact with a biological target.

Intermolecular Interactions: The Hydrogen Bonding Network

As a dihydrochloride salt of an amino alcohol, the crystal structure will be dominated by a complex network of hydrogen bonds.[18][19] The protonated amino groups (R-NH₃⁺) and the hydroxyl group (-OH) are potent hydrogen bond donors, while the chloride ions (Cl⁻) and the nitrogen atom of the azetidine ring are strong acceptors.[18][20]

Table 3: Predicted Hydrogen Bonding Interactions

| Donor | Acceptor | Type of Interaction | Significance |

| N-H (Ammonium) | Cl⁻ (Chloride) | Strong charge-assisted hydrogen bond | Key interaction for stabilizing the crystal lattice. |

| O-H (Hydroxyl) | Cl⁻ (Chloride) | Strong hydrogen bond | Further reinforces the ionic packing. |

| N-H (Ammonium) | O (Hydroxyl) | Intermolecular cation-neutral bond | Links organic cations into tapes, layers, or 3D networks.[19] |

| O-H (Hydroxyl) | N (Azetidine) | Intermolecular neutral-neutral bond | Contributes to the overall packing efficiency. |

The precise arrangement of these hydrogen bonds defines the supramolecular assembly and can influence key material properties such as solubility and stability.[20]

Caption: Predicted Hydrogen Bonding Scheme for the Crystal Lattice.

Significance in Drug Development

The azetidine ring is often used as a "bioisostere" for other groups, such as phenyl rings or larger saturated heterocycles, to improve properties like solubility and metabolic stability.[21][22] An accurate crystal structure of 1-Aminoazetidin-3-ol dihydrochloride provides several key advantages:

-

Computational Modeling: The experimentally determined geometry serves as a high-fidelity input for computational chemists, enabling more accurate docking studies and virtual screening campaigns.

-

Pharmacophore Design: The precise 3D arrangement of the amino, hydroxyl, and azetidine nitrogen atoms defines a pharmacophore that can be used to design molecules with specific biological activities.

-

Solid-State Characterization: The crystal structure provides the definitive reference for solid-state properties, aiding in polymorph screening, formulation development, and ensuring batch-to-batch consistency of drug substances.[8]

Conclusion

While the crystal structure of 1-Aminoazetidin-3-ol dihydrochloride remains to be publicly reported, this guide has established a clear and robust pathway for its determination. By following the outlined experimental protocols, researchers can successfully obtain diffraction-quality crystals and solve the three-dimensional structure. The anticipated features—a puckered azetidine ring and an extensive hydrogen-bonding network—will provide invaluable insights for medicinal chemists and drug development professionals. The elucidation of this structure will be a significant contribution, enabling the more effective and rational use of this important building block in the design of next-generation therapeutics.

References

- Oreate AI Blog. (2025, December 30). Understanding Aze Medications: The Role of Azetidine Derivatives.

- MDPI. (2022, February 1). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study.

- PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs.

- Anton Paar Wiki. X-ray Crystallography.

- Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.

- PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.

- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.

- ResearchGate. Examples of azetidine‐based bioisosters.

- PubMed. (2022, February 1). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study.

- EMBL-EBI. Azetidine derivatives as novel gamma-aminobutryic acid uptake inhibitors.

- Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics.

- ResearchGate. Background and conceptual design a Aza-azetidine bioisostere of piperazine.

- BenchChem. The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery.

- IUCr Journals. Supramolecular Alcohol–Amine Crystals and Their Hydrogen-Bond Patterns.

- Wikipedia. X-ray crystallography.

- MDPI. (2021, June 10). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions.

- PMC. X-ray Crystallography of Chemical Compounds.

- Creative BioMart. X-ray Crystallography.

- Taylor & Francis Online. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.

- arXiv. Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy.

- SpringerLink. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.

- Google Patents. Detomidine hydrochloride crystallization method.

- University of Rochester. How To: Grow X-Ray Quality Crystals.

- University of Geneva. Guide for crystallization.

- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules.

- ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.

- PubMed. (2016, April 1). The Cambridge Structural Database.

- ChemicalBook. Azetidin-3-ol synthesis.

- CCDC. The Largest Curated Crystal Structure Database.

- The Research Portal. (2011, September 7). CCDC 824792: Experimental Crystal Structure Determination.

- PubMed. (2020, October 16). A Single-Step Synthesis of Azetidine-3-amines.

- Re3data.org. Cambridge Structural Database.

- ResearchGate. (2025, February 15). The Cambridge Structural Database.

- ChemRxiv. (2016, April 28). A Single-Step Synthesis of Azetidine-3-amines.

- MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives.

- Santa Cruz Biotechnology. 3-Amino-1-N-methyl-azetidine dihydrochloride.

- Sigma-Aldrich. Azetidin-3-amine dihydrochloride.

- Google Patents. 3-aminoazetidine, its salts and intermediates of synthesis.

- Fisher Scientific. Azetidines.

- Fisher Scientific. SAFETY DATA SHEET.

- Amerigo Scientific. 3-amino-1-N-Methyl-azetidine dihydrochloride.

- BLD Pharm. Azetidin-3-ol hydrochloride.

- AChemBlock. (2026, February 13). 3-(Cbz-amino)azetidine hydrochloride 97%.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cambridge Structural Database | re3data.org [re3data.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 12. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]

- 13. WO2006108910A1 - Detomidine hydrochloride crystallization method - Google Patents [patents.google.com]

- 14. How To [chem.rochester.edu]

- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 16. unifr.ch [unifr.ch]

- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.iucr.org [journals.iucr.org]

- 21. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. baranlab.org [baranlab.org]

Solubility Profile and Handling of 1-Aminoazetidin-3-ol Dihydrochloride

A Technical Guide for Synthetic Applications

Part 1: Executive Summary & Structural Logic

1-Aminoazetidin-3-ol dihydrochloride is a highly specialized, strained heterocyclic building block often employed in the synthesis of antimicrobial agents and high-energy materials. Its utility, however, is frequently bottlenecked by its physicochemical duality: while the free base is a reactive nucleophile, the dihydrochloride salt (the stable storage form) is a rigid, ionic lattice with negligible solubility in the non-polar organic solvents typically used for cross-coupling or substitution reactions.

This guide provides a definitive solubility profile and handling protocols, moving beyond simple data listing to explain the causality of solvation. It addresses the critical "Phase Transfer Gap"—the challenge of moving this hydrophilic salt into a lipophilic reaction zone.

Structural Analysis & Solvation Physics

The molecule consists of a 4-membered azetidine ring (high ring strain ~26 kcal/mol) substituted with a hydroxyl group at C3 and a hydrazine-like amino moiety at N1.

-

The Dihydrochloride Lattice: The presence of two HCl equivalents implies protonation at both the exocyclic primary amine (

) and the ring nitrogen ( -

Solubility Consequence: To dissolve this salt, a solvent must possess a high dielectric constant (

) to overcome the lattice enthalpy. Non-polar solvents (Hexane, DCM) lack the dipole moment to solvate the chloride anions or the ammonium cations, resulting in near-total insolubility.

Part 2: Solubility Profile

The following data categorizes solvent compatibility based on empirical behavior of hydrazine-derived azetidine salts.

Table 1: Solubility Classification of 1-Aminoazetidin-3-ol Dihydrochloride

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous | Water ( | High (>100 mg/mL) | High dielectric constant ( |

| Protic Polar | Methanol (MeOH) | Moderate (10-50 mg/mL) | Able to solvate ions, but less effectively than water. Solubility increases significantly with heat. |

| Protic Polar | Ethanol (EtOH) | Low (<5 mg/mL) | Often used as an anti-solvent to crystallize the salt from aqueous/methanolic solutions. |

| Aprotic Polar | DMSO, DMF | Moderate (20-40 mg/mL) | High polarity dissolves the salt, but removal of these high-boiling solvents is difficult downstream. |

| Chlorinated | Dichloromethane (DCM) | Insoluble | Lack of H-bonding capability renders DCM unable to break the ionic interactions. |

| Ethers | THF, Diethyl Ether | Insoluble | Frequently used to wash the salt to remove non-polar impurities. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Completely incompatible. |

Visualization: The Solvation Sphere

The following diagram illustrates why water/methanol works while DCM fails, visualizing the competitive interaction between lattice energy and solvation energy.

Caption: Mechanistic divergence of solvation. High dielectric solvents (Green path) overcome lattice energy; low dielectric solvents (Grey path) fail to dissociate the salt.

Part 3: Experimental Protocols (Handling & Synthesis)

Since the dihydrochloride salt is rarely the active species in nucleophilic substitutions, the following protocols describe how to utilize it effectively.

Protocol A: In-Situ Free-Basing for Coupling Reactions

Use Case: Reacting the amine with an acid chloride or aldehyde in organic media.

Context: You cannot simply stir the salt in DCM. You must liberate the free base in situ using a non-nucleophilic organic base.

-

Suspension: Suspend 1.0 equivalent of 1-Aminoazetidin-3-ol 2HCl in anhydrous DCM or THF (0.2 M concentration). The salt will remain a solid.

-

Activation: Cool to 0°C. Add 2.2 to 2.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Why? The first equivalent neutralizes the exocyclic amine; the second neutralizes the ring nitrogen. The 0.2-0.5 excess ensures total neutralization.

-

-

Solubilization Event: Stir for 15–30 minutes. The mixture may not become perfectly clear, but the reactive free base is now available in the solution phase.

-

Reaction: Add the electrophile (e.g., Boc-anhydride or Acyl Chloride) dropwise.

-

Workup: The byproduct (DIPEA·HCl) will remain in solution or precipitate. Wash with water to remove salts.

Protocol B: Biphasic Extraction (Isolation of Free Base)

Use Case: When a pure, salt-free amino alcohol is required.

-

Dissolution: Dissolve the 2HCl salt in minimal water (1 g salt per 3-5 mL water).

-

Basification: Slowly add 4M NaOH or saturated

until pH > 12.-

Note: The solution may become slightly turbid as the free base oils out.

-

-

Extraction: Extract continuously with n-Butanol or IPA/DCM (1:3 mixture) .

-

Critical Step: Simple DCM or Ether will not efficiently extract the free base due to the polarity of the -OH group. You need a polar organic solvent system.

-

-

Drying: Dry the organic phase over

(avoid

Visualization: The Free-Basing Workflow

Caption: Decision tree for handling the 2HCl salt. Choose 'In-Situ' for one-pot synthesis or 'Isolation' for pure intermediate recovery.

Part 4: Safety & Stability (E-E-A-T)

-

Hydrazine Toxicity: The 1-amino moiety classifies this as a hydrazine derivative. Hydrazines are potential carcinogens and skin sensitizers. Handle all powders in a fume hood.

-

Ring Strain: The azetidine ring is strained. Avoid strong Lewis acids or excessive heat (>100°C) which may trigger ring-opening polymerization.

-

Hygroscopicity: The dihydrochloride salt is hygroscopic.[] Store in a desiccator. Moisture uptake will alter the stoichiometry, leading to errors in coupling reactions (under-dosing of base).

References

-

PubChem. Hydrazine dihydrochloride (Analogous Salt Properties). National Library of Medicine.

-

Google Patents. Process for preparation of 1-substituted azetidin-3-ol derivatives. US Patent 4639334A. (Demonstrates solubility challenges and use of triethylamine for cyclization/neutralization).

-

Sigma-Aldrich. Azetidin-3-ol hydrochloride Product Sheet. (Reference for general azetidine salt solubility).

-

ScienceMadness Wiki. Hydrazine Hydrochloride Properties. (Practical guide on hydrazine salt solubility in alcohols vs. ethers).

Sources

Commercial Availability & Synthetic Guide: 1-Aminoazetidin-3-ol dihydrochloride

The following technical guide details the commercial landscape, synthetic accessibility, and handling protocols for 1-Aminoazetidin-3-ol dihydrochloride .

Executive Summary

1-Aminoazetidin-3-ol dihydrochloride (CAS: 2007919-87-9 for the salt; 887591-03-9 for the free base) is a specialized hydrazine-functionalized azetidine building block. It is primarily used in the synthesis of high-strain heterocycles, peptidomimetics, and nuclear transport modulators (e.g., CRM1 inhibitors).

Commercially, this compound is classified as a Tier 2 (Niche/Custom) chemical. While listed by several catalog suppliers, it is rarely held in bulk stock and often requires a lead time of 2–4 weeks for synthesis. Researchers are advised to verify "In Stock" claims immediately or utilize the validated synthesis protocol provided in Section 4 if rapid access is required.

Technical Specifications

| Property | Specification |

| Chemical Name | 1-Aminoazetidin-3-ol dihydrochloride |

| CAS Number | 2007919-87-9 (2HCl salt) / 887591-03-9 (Free base) |

| Molecular Formula | C₃H₁₀Cl₂N₂O (Salt) / C₃H₈N₂O (Base) |

| Molecular Weight | 161.03 g/mol (Salt) / 88.11 g/mol (Base) |

| Structure | Azetidine ring with N-amino (N1) and hydroxyl (C3) groups.[1][2][3] |

| Appearance | White to off-white hygroscopic solid. |

| Solubility | Highly soluble in water, DMSO, Methanol. |

| Storage | -20°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |

| Safety Profile | Warning: Hydrazine derivative. Potential skin sensitizer and irritant.[4] Handle with extreme caution; avoid inhalation. |

Supply Chain Intelligence

The commercial landscape for 1-Aminoazetidin-3-ol is dominated by boutique synthesis houses rather than bulk commodity suppliers.

Primary Suppliers (Verified Listings)

Note: "Stock" status changes daily. Always confirm CoA (Certificate of Analysis) before purchase.

| Supplier | Region | Catalog ID | Typical Lead Time | Notes |

| MolCore | Global/China | MC664985 | 1–2 Weeks | Specializes in azetidine derivatives. |

| Accela ChemBio | USA/China | SY519303 | 2–4 Weeks | Lists both free base and salt forms. |

| Alchimica | Europe (CZ) | R002CZ9 | 2–3 Weeks | Good for EU-based logistics. |

| Echemi | Aggregator | Various | Variable | Connects to multiple Chinese synthesis labs. |

"Make vs. Buy" Decision Logic

Due to the instability of the free base and the niche nature of the salt, synthesis is often more reliable than purchasing old stock.

Figure 1: Decision matrix for sourcing 1-Aminoazetidin-3-ol based on urgency and stock availability.

Validated Synthesis Protocol

If commercial sources are unavailable, the compound can be synthesized from Azetidin-3-ol hydrochloride (widely available, CAS 18621-18-6) via an N-nitrosation followed by Zinc reduction. This protocol is adapted from patent literature (US 8,999,996 B2) and optimized for safety.

Safety Critical Warning

-

N-Nitrosoazetidin-3-ol (Intermediate) is a likely carcinogen (nitrosamine class). All steps involving this intermediate must be performed in a fume hood with double-gloving.

-

Hydrazine derivatives can be unstable. Do not heat the final product above 40°C.

Reagents

-

Starting Material: Azetidin-3-ol hydrochloride (CAS 18621-18-6)[5]

-

Reagents: Sodium Nitrite (NaNO₂), Acetic Acid (AcOH), Zinc Dust (Zn), Hydrochloric Acid (HCl), Methanol (MeOH).

Step-by-Step Methodology

Step 1: N-Nitrosation

-

Dissolution: Dissolve Azetidin-3-ol HCl (2.0 g, 18.2 mmol) in Water (20 mL).

-

Neutralization: Add a solution of NaOH (0.8 g in 10 mL water) to liberate the free amine. Stir at 15–20°C for 1 hour.

-

Nitrosation: Cool the mixture to 0°C .

-

Addition: Sequentially add a solution of NaNO₂ (1.89 g, 27.4 mmol in 10 mL water) followed by Acetic Acid (1.3 mL) dropwise. Maintain temperature <5°C.

-

Reaction: Stir at 0–5°C for 2 hours.

-

Work-up: Acidify to pH 2–3 with dilute HCl. Extract with Ethyl Acetate (3 x 25 mL).[3]

-

Isolation: Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure at low temperature to yield 1-nitrosoazetidin-3-ol (Intermediate). Use immediately.

Step 2: Reduction to 1-Aminoazetidin-3-ol

-

Setup: Dissolve the crude 1-nitrosoazetidin-3-ol (approx. 250 mg) in Methanol (15 mL).

-

Cooling: Cool the solution to -75°C (Dry ice/Acetone bath).

-

Activation: Add dilute aqueous HCl (1.5 mL).

-

Reduction: Add Zinc powder (1.35 g) portion-wise over 15 minutes.

-

Reaction: Stir at -70°C for 3 hours.

-

Filtration: Filter through a Celite pad while cold to remove Zinc residues.

-

Salt Formation: The filtrate contains the product. To isolate as the dihydrochloride, add 4M HCl in dioxane (2 eq) and concentrate/triturate with ether.

-

Note: The free base is unstable; immediate conversion to the HCl salt is recommended for storage.

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from commercial Azetidin-3-ol to the target 1-amino derivative.

Applications in Drug Discovery

The 1-aminoazetidin-3-ol scaffold is a "privileged structure" for introducing high Fsp³ character into drug candidates.

-

CRM1 Inhibitors: Used to synthesize hydrazide-based nuclear transport modulators.[3] The azetidine ring provides a rigid, compact linker that improves metabolic stability compared to linear hydrazines.

-

Peptidomimetics: Acts as a proline surrogate or a constraint in peptide backbones (e.g., Bradykinin antagonists).

-

Heterocycle Synthesis: The N-amino group serves as a handle for condensation with 1,3-diketones to form pyrazolo-azetidines or other fused ring systems.

References

-

MolCore Product Listing. 1-Aminoazetidin-3-ol dihydrochloride (CAS 2007919-87-9).

-

Accela ChemBio. Product Catalog: Azetidine Derivatives.

-

Patent US 8,999,996 B2. Hydrazide containing nuclear transport modulators and uses thereof. (Contains the specific Zn/AcOH reduction protocol).

-

Journal of Medicinal Chemistry. Synthesis and characterization of pseudopeptide bradykinin B2 receptor antagonists. (Context for azetidine scaffolds).

-

Chemical Communications. Synthesis of 1,2-oxazetidines with a free –NH group. (Relevant N-functionalization chemistry).

Sources

- 1. 54786-86-6,2-Nitrosooctahydrocyclopenta[c]pyrrole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Azetidine [achemblock.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 3-(Cbz-amino)azetidine hydrochloride 97% | CAS: 1203099-07-3 | AChemBlock [achemblock.com]

- 5. 18621-18-6|Azetidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]

Technical Guide: Thermochemical Properties of 1-Aminoazetidin-3-ol Dihydrochloride

[1]

Executive Summary

1-Aminoazetidin-3-ol dihydrochloride (CAS: 2007919-87-9) is a specialized heterocyclic building block combining the high ring strain of the azetidine scaffold (~26 kcal/mol) with a reactive hydrazine moiety.[1][2] This compound serves as a critical intermediate in the synthesis of high-value pharmaceutical targets, particularly antibiotics and nitrogen-rich heterocycles where the N-amino group acts as a "handle" for further functionalization or ring expansion.[1]

As a dihydrochloride salt, the compound exhibits enhanced thermal stability compared to its free base, yet it retains significant energetic potential due to the inherent tension of the four-membered ring and the N-N bond.[1] This guide provides a comprehensive analysis of its thermodynamic profile, stability limits, and handling protocols.

Molecular Identity & Structural Thermodynamics

The thermodynamic behavior of this compound is governed by two structural dominants: the azetidine ring strain and the hydrazine functionality .[1]

Chemical Identification

| Property | Detail |

| IUPAC Name | 1-Aminoazetidin-3-ol dihydrochloride |

| CAS Number | 2007919-87-9 |

| Molecular Formula | |

| Molecular Weight | 161.03 g/mol (Dihydrochloride) |

| Structure | Azetidine ring, 3-hydroxyl substituted, 1-amino substituted |

| Salt Stoichiometry | 1:2 (Base : HCl) |

Structural Diagram & Synthesis Logic

The synthesis typically involves the N-amination of azetidin-3-ol or cyclization of hydrazine precursors.[1] The dihydrochloride form is preferred to suppress the nucleophilicity of the hydrazine group and prevent oxidative degradation.

Figure 1: Synthetic logic flow for the stabilization of the hydrazine moiety via salt formation.

Thermochemical Profile

Phase Transitions & Thermal Stability

Unlike simple alkyl amines, 1-Aminoazetidin-3-ol dihydrochloride does not exhibit a clean melting point.[1] Instead, it undergoes a complex decomposition event characteristic of hydrazine salts.[1]

-

Melting/Decomposition Onset: >150°C (Predicted/Analogous) . Experimental data for similar N-amino azetidine salts suggests an onset of decomposition (with browning/gas evolution) prior to a clear liquid phase.[1]

-

Boiling Point (Free Base): Predicted at 271 ± 9°C at 760 mmHg.[1] Note: The free base is likely to decompose or polymerize before reaching this temperature.

-

Hygroscopicity: High.[1] The dihydrochloride salt lattice energy is high, but the presence of hydroxyl and ammonium groups makes it prone to moisture uptake, which significantly lowers the decomposition temperature (

).

Enthalpic Properties

The compound is endothermic with respect to its formation elements, primarily due to the ring strain.

| Thermodynamic Parameter | Value (Estimated/Predicted) | Context |

| Enthalpy of Formation ( | Positive (> +50 kJ/mol) | Driven by azetidine ring strain (~26 kcal/mol).[1] |

| Enthalpy of Decomposition | Highly Exothermic | Release of |

| Heat Capacity ( | ~180-200 J/(mol[1]·K) | Solid state estimate at 298 K. |

Solubility Thermodynamics

-

Water: Highly soluble (>50 mg/mL). Dissolution is endothermic (lattice breaking dominates hydration enthalpy).

-

DMSO: Soluble.

-

Non-polar Solvents (Hexane, DCM): Insoluble.

Acid-Base Thermodynamics (pKa)

The "dihydrochloride" designation implies two protonation sites. Understanding the pKa gap is crucial for formulation and reaction buffering.[1]

-

Site 1: Exocyclic Amino Group (

): -

Site 2: Ring Nitrogen (

):-

pKa < 2.0 . Protonation of the ring nitrogen in an N-amino species is highly disfavored due to electrostatic repulsion from the already protonated exocyclic amine.[1]

-

Technical Insight: While sold as a "dihydrochloride," the second equivalent of HCl is likely loosely bound or stabilized only in the solid state lattice. In solution at neutral pH, the compound exists predominantly as the monocation .[1]

-

Experimental Protocols for Characterization

As a Senior Scientist, relying on literature values is insufficient for novel salts. The following protocols are designed to self-validate the material's quality and properties.

Protocol A: Thermal Stability Analysis (DSC/TGA)

Objective: Determine the safe processing window and decomposition energy.

-

Instrument: Simultaneous TGA-DSC (e.g., TA Instruments SDT 650).[1]

-

Sample Prep: Weigh 3-5 mg of dried 1-Aminoazetidin-3-ol 2HCl into an alumina pan. Crucial: Ensure sample is dried in a vacuum desiccator (

) for 24h prior to run to remove surface moisture. -

Purge Gas: Nitrogen (

) at 50 mL/min. -

Ramp: Equilibrate at 30°C, then ramp 5°C/min to 300°C.

-

Analysis Logic:

-

Event 1 (<100°C): Weight loss (TGA) + Endotherm (DSC) = Desolvation/Moisture loss.

-

Event 2 (>150°C): Sharp Exotherm (DSC) + Weight loss (TGA) = Decomposition (Ring opening/

loss). -

Safety Limit: Do not exceed the onset temperature of Event 2 in any scale-up reactor.[1]

-

Protocol B: Potentiometric pKa Determination

Objective: Verify the ionization state for coupling reactions.

-

Solution: Dissolve 20 mg of the salt in 20 mL degassed water (0.01 M ionic strength adjusted with KCl).

-

Titrant: 0.1 M NaOH (standardized).

-

Method: Perform titration under Argon blanket to prevent

absorption.[1] -

Data Processing: Plot pH vs. Volume. Look for two inflection points.[1]

-

Inflection 1 (pH < 3): Neutralization of the "excess" HCl (the second equivalent).

-

Inflection 2 (pH ~7): Deprotonation of the exocyclic hydrazine group.

-

Decomposition & Safety Hazards

The combination of a hydrazine moiety and a strained ring creates a potential for energetic decomposition.

Figure 2: Potential decomposition pathways under thermal or chemical stress.

Safety Directives:

-

Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) as they can trigger rapid

evolution. -

Base Sensitivity: Neutralization of the dihydrochloride generates the free hydrazine base, which is significantly less stable. Always generate the free base in situ at low temperatures (<0°C). [1]

-

Storage: Store at -20°C under Argon. The compound is hygroscopic; hydrolysis of the ring is accelerated by moisture.

References

-

Synthesis of Azetidine-3-amines: Wang, B. J., & Duncton, M. A. J. (2020).[1][3] "A Single-Step Synthesis of Azetidine-3-amines." Journal of Organic Chemistry, 85(20), 13317–13323.[3] Link

-

Thermodynamic Properties of Azetidines: NIST Chemistry WebBook, SRD 69.[1] "Azetidine Thermochemical Data." Link

-

Hydrazine Salt Properties: Audrieth, L. F., & Ogg, B. A. (1951). The Chemistry of Hydrazine. Wiley.[1] (Foundational text on hydrazine thermodynamics).

-

Compound Registry: PubChem CID 12308726 (Azetidine HCl Analogues).[1] Link

-

Supplier Data: MolCore Product Sheet for CAS 2007919-87-9.[1] Link

Methodological & Application

Application Note: 1-Aminoazetidin-3-ol Dihydrochloride in Peptidomimetics & Scaffold Design

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the utilization of 1-Aminoazetidin-3-ol dihydrochloride (CAS: 2007919-87-9) as a high-value, constrained hydrazine building block for peptidomimetics and fragment-based drug discovery (FBDD).[1]

Executive Summary

1-Aminoazetidin-3-ol dihydrochloride is a specialized heterocyclic building block characterized by a strained four-membered azetidine ring containing an N-amino (hydrazine) moiety and a hydroxyl group.[1][2] Unlike linear hydrazines, the azetidine ring imposes severe conformational constraints on the

This compound serves as a critical surrogate in aza-peptide synthesis , acting as a constrained "Proline-like" mimic that introduces a permanent kink in the peptide backbone while offering a hydroxyl handle for further functionalization or solubility enhancement. It has gained prominence in the synthesis of Nuclear Transport Modulators (e.g., CRM1 inhibitors) and novel anti-infectives.

Key Chemical Properties

| Property | Specification |

| Compound Name | 1-Aminoazetidin-3-ol dihydrochloride |

| CAS Number | 2007919-87-9 |

| Molecular Formula | |

| Molecular Weight | 161.03 g/mol |

| Functional Groups | Secondary Alcohol ( |

| Solubility | High: |

| Storage | -20°C, Hygroscopic (Store under Argon/Desiccant) |

Scientific Rationale & Mechanism

The "Constrained Hydrazine" Advantage

In standard peptidomimetics, replacing an